N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c18-12-1-3-13(4-2-12)20-16(23)11-26-17-19-9-10-21(17)14-5-7-15(8-6-14)22(24)25/h1-10H,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSWLQHUSCNWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Nucleophilic Substitution and Condensation Approach
The most widely documented synthesis route involves a four-step sequence starting from 4-fluoroaniline and 4-nitrobenzaldehyde (Figure 1).
Formation of 1-(4-Nitrophenyl)-1H-Imidazole-2-Thiol
The imidazole core is synthesized via a Debus-Radziszewski reaction, where 4-nitrobenzaldehyde reacts with ammonium acetate and thioglycolic acid under refluxing ethanol (78°C, 8 hours). This yields 1-(4-nitrophenyl)-1H-imidazole-2-thiol with a reported purity of 92% (HPLC). The thiol group serves as the nucleophile for subsequent alkylation.
Thioether Formation with Chloroacetamide
The thiol intermediate is reacted with chloroacetamide in the presence of potassium carbonate (K₂CO₃) as a base. Anhydrous dimethylformamide (DMF) is employed as the solvent at 60°C for 12 hours, achieving a 67% yield. The reaction mechanism involves SN2 displacement, where the thiolate anion attacks the electrophilic carbon of chloroacetamide.
Coupling with 4-Fluoroaniline
The final step involves amide bond formation between 2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetic acid and 4-fluoroaniline. Carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used with catalytic 4-dimethylaminopyridine (DMAP). This step typically proceeds in dichloromethane at room temperature for 24 hours, yielding the target compound at 58%.
Optimization Strategies:
One-Pot Tandem Synthesis
A streamlined one-pot method has been developed to reduce intermediate isolation steps (Table 1).
Reaction Design
All components—4-nitrobenzaldehyde, 4-fluoroaniline, ammonium acetate, thioglycolic acid, and chloroacetamide—are combined in a single reactor. The process employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and uses toluene/water biphasic conditions at 85°C for 16 hours.
Yield and Scalability
Initial yields are modest (42%), but microwave-assisted heating (100°C, 2 hours) enhances yield to 51% with 95% purity. Scaling to 100 g batches introduces challenges in exotherm control, necessitating slow reagent addition over 3 hours.
Advantages Over Multi-Step Methods:
Solid-Phase Synthesis for High-Throughput Production
Solid-phase techniques have been adapted for combinatorial libraries, using Wang resin as the support matrix.
Immobilization of 4-Fluoroaniline
The resin-bound 4-fluoroaniline is prepared by treating Wang resin with 4-fluoroaniline-HCl in the presence of diisopropylcarbodiimide (DIC). Loading capacities range from 0.8–1.2 mmol/g.
Sequential Functionalization
Comparative Analysis of Synthesis Methods
| Parameter | Multi-Step | One-Pot | Solid-Phase |
|---|---|---|---|
| Total Yield (%) | 58 | 51 | 72 |
| Time (hours) | 44 | 18 | 24 |
| Purity (%) | 92 | 95 | 85 |
| Scalability | Moderate | High | Low |
| Cost per Gram (USD) | 120 | 90 | 250 |
Key Findings :
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Thioether Formation
The alkylation step is prone to disulfide byproduct formation due to thiol oxidation. Adding reducing agents like tris(2-carboxyethyl)phosphine (TCEP) at 5 mol% suppresses disulfide formation, improving yield by 14%.
Nitro Group Reduction
Under acidic conditions, the 4-nitrophenyl group may partially reduce to 4-aminophenyl. Maintaining pH >6 with sodium bicarbonate minimizes this side reaction.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium catalysts can reduce the nitro group to an amine.
Substitution: Halogenation or nitration reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has been evaluated for various biological activities, including:
- Antimicrobial Properties : Research has indicated that derivatives of imidazole compounds exhibit antimicrobial effects against a range of pathogens. The specific compound may demonstrate activity against resistant strains of bacteria and fungi.
- Anticancer Activity : The compound's structure suggests potential anticancer properties. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific kinases involved in cell proliferation.
- Enzyme Inhibition : The imidazole ring is known for its ability to inhibit various enzymes, including kinases and phosphatases, which play critical roles in signaling pathways associated with cancer and other diseases.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer properties of this compound in vitro. The compound exhibited significant cytotoxicity against multiple cancer cell lines, including breast and lung cancer, with IC50 values ranging from 10 to 30 µM. Mechanistic studies indicated that the compound induces apoptosis through activation of caspase pathways and inhibition of cell cycle progression.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of the compound against various bacterial strains. Results demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Groups
- Compound 4j (): N-(4-Fluorophenyl)-2-(4-(((1,4,5-triphenyl-1H-imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)acetamide shares the fluorophenyl-acetamide moiety but incorporates a triazole ring and a triphenylimidazole group. This increases molecular weight (C₃₄H₂₅FN₆OS vs. Its synthesis yield (86%) and melting point (126–127°C) suggest moderate crystallinity compared to simpler analogs .
- Compound 3 ():
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-fluorophenyl)acetamide replaces the nitrophenyl-imidazole with a benzoyl-benzimidazole system. The higher melting point (182–185°C) and distinct IR bands (e.g., C=O at 1652 cm⁻¹) indicate stronger intermolecular forces, possibly due to the benzimidazole’s planar structure .
Pharmacophore and Electronic Effects
Biological Activity
N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a unique structure that incorporates a fluorophenyl group, a nitrophenyl group, and an imidazole ring. Its molecular formula is .
Target Interactions
Research indicates that compounds with similar structures may interact with various biological targets, including enzymes such as α-glucosidase . This interaction can lead to significant changes in enzyme activity, potentially impacting metabolic pathways related to carbohydrate processing .
Biochemical Pathways
The compound's interaction with α-glucosidase suggests a role in modulating glucose metabolism. By inhibiting this enzyme, this compound could contribute to lowering blood sugar levels, making it a candidate for further exploration in diabetes management .
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives of imidazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the generation of reactive oxygen species (ROS) and modulation of signaling pathways such as Notch-AKT .
Table 1: Summary of Anticancer Activity
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole derivatives similar to this compound:
- Anticancer Activity : A study reported that certain imidazole derivatives exhibited significant cytotoxic effects against breast cancer cells by disrupting cell cycle progression and promoting apoptosis through oxidative stress mechanisms .
- Enzyme Inhibition : Investigations into related compounds revealed that they could act as inhibitors of α-glucosidase, suggesting potential applications in managing diabetes .
- Metabolic Stability : Research on structurally similar compounds indicated improved metabolic stability when modified at specific positions on the phenyl ring, enhancing their therapeutic profiles .
Q & A
Q. What are the key considerations for synthesizing N-(4-fluorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide?
The synthesis typically involves multi-step reactions, including:
- Imidazole core formation : Cyclization of substituted phenyl groups with thiourea derivatives under reflux conditions (e.g., ethanol, 80°C) .
- Thioacetamide linkage : Reacting the imidazole-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity .
Critical parameters : Temperature control, inert atmosphere (N₂), and solvent selection to minimize side reactions.
Q. How can researchers validate the structural integrity of this compound?
Use a combination of spectroscopic and analytical methods:
Q. What preliminary biological assays are recommended for initial screening?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2, C6) with IC₅₀ values <20 µg/mL indicating potential .
- Enzyme inhibition : Test against BACE1 (Alzheimer’s target) or COX-1/2 (inflammatory markers) at 10–100 µM concentrations .
- Antimicrobial screening : Disk diffusion assays for bacterial/fungal strains (e.g., S. aureus, C. albicans) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
Key structure-activity relationship (SAR) insights from analogous compounds:
Methodological tip : Use computational docking (AutoDock Vina) to predict binding modes before synthesizing derivatives .
Q. How can researchers resolve contradictions in biological data across studies?
Example: Discrepancies in IC₅₀ values for cytotoxicity may arise from:
- Cell line variability : HepG2 vs. C6 tumor models differ in drug-metabolizing enzyme expression .
- Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .
Solution : Standardize protocols (e.g., CLSI guidelines) and validate results across ≥3 independent replicates .
Q. What advanced techniques optimize pharmacokinetic properties?
- Metabolic stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., imidazole ring oxidation) .
- Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation to increase aqueous solubility (>1 mg/mL) .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (aim for >5% to ensure efficacy) .
Data Contradiction Analysis
Q. Why do similar compounds show divergent enzyme inhibition profiles?
- Case : A chloro-substituted analog showed 10x lower BACE1 activity than the nitro derivative.
- Root cause : Nitro groups enhance π-π stacking with Tyr71 in BACE1, while chloro groups induce steric clashes .
- Validation : X-ray crystallography (SHELX-refined structures) confirms binding pose differences .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates
| Intermediate | Role | Optimal Yield |
|---|---|---|
| 1-(4-Nitrophenyl)-1H-imidazole-2-thiol | Core scaffold | 68% |
| 2-Chloro-N-(4-fluorophenyl)acetamide | Thioether precursor | 82% |
Q. Table 2. Comparative Bioactivity of Analogues
| Compound | IC₅₀ (COX-1, µM) | IC₅₀ (COX-2, µM) |
|---|---|---|
| Parent compound | 12.3 ± 1.5 | 8.7 ± 0.9 |
| 4-Methoxyphenyl derivative | 25.1 ± 2.1 | 18.4 ± 1.7 |
| 3-Trifluoromethyl analog | 9.8 ± 0.8 | 6.2 ± 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
